molecular formula C15H14N2O3S2 B11206908 N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11206908
M. Wt: 334.4 g/mol
InChI Key: SZHMZDXQCNWQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring substituted with a sulfonamide group, a benzyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Functionalization: The thiophene ring is functionalized with a sulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H14N2O3S2/c1-11-7-14(20-17-11)13-8-15(21-10-13)22(18,19)16-9-12-5-3-2-4-6-12/h2-8,10,16H,9H2,1H3

InChI Key

SZHMZDXQCNWQGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CSC(=C2)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.